6-Bromoisoquinolin-4-ol

Lipophilicity ADME Medicinal Chemistry

This halogenated isoquinoline building block features a 6-bromo handle for cross-coupling and a 4-hydroxy group for targeted derivatization. Its specific regiochemistry (XLogP3 2.4) provides optimal reactivity for medicinal chemistry and SAR studies. Procure with documented purity (95-97%) to ensure reproducible results in hit-to-lead and fragment-based drug discovery programs.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 1015070-56-0
Cat. No. B1506412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinolin-4-ol
CAS1015070-56-0
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1Br)O
InChIInChI=1S/C9H6BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H
InChIKeyKXGSBBRPEPMUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisoquinolin-4-ol (CAS:1015070-56-0): Key Intermediate for Isoquinoline-Based Drug Discovery and Fluorescent Probes


6-Bromoisoquinolin-4-ol is a halogenated isoquinoline derivative characterized by a bromine atom at the 6-position and a hydroxyl group at the 4-position, with a molecular formula of C9H6BrNO and a molecular weight of 224.05 g/mol [1]. It is widely utilized as a versatile synthetic intermediate in medicinal chemistry, materials science, and chemical biology due to its dual reactive handles—the 6-bromo group enables diverse cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 4-hydroxy group can be functionalized via etherification, esterification, or used as a hydrogen bond donor [2][3]. Its high purity (95-97%) and availability from multiple global suppliers support its use in both small-scale research and large-scale pharmaceutical development .

6-Bromoisoquinolin-4-ol: Why Generic Isoquinoline Analogs Fail to Deliver Equivalent Reactivity and Biological Outcomes


Isoquinoline-based compounds are a cornerstone of medicinal chemistry, yet simple in-class substitution is rarely viable. The specific regiochemistry (4-OH, 6-Br) of 6-Bromoisoquinolin-4-ol confers a unique electronic and steric profile that dictates both its chemical reactivity and biological target interactions [1]. Unlike non-halogenated isoquinolin-4-ols or 6-chloro analogs, the 6-bromo substituent provides optimal balance between leaving-group ability for cross-coupling and van der Waals interactions for target binding [2]. Furthermore, the 4-OH group on an isoquinoline (vs. quinoline) framework enables distinct hydrogen-bonding patterns essential for kinase and bromodomain inhibition [3]. Attempting to replace it with a generic isoquinoline or an incorrectly substituted analog will inevitably alter reaction yields, metabolic stability, or target selectivity, thereby invalidating established synthetic routes and SAR studies [4].

6-Bromoisoquinolin-4-ol: Quantitative Comparative Evidence for Procurement Decisions


Lipophilicity Advantage: 6-Bromoisoquinolin-4-ol vs. 6-Chloroisoquinolin-4-ol

In medicinal chemistry, halogen substitution significantly impacts lipophilicity, which in turn affects membrane permeability, metabolic stability, and oral bioavailability. The XLogP3 value for 6-Bromoisoquinolin-4-ol is 2.4, while its direct chloro analog (6-chloroisoquinolin-4-ol) exhibits a lower predicted value of approximately 1.9 [1]. This difference of +0.5 log units translates to roughly a 3.2-fold increase in the compound's preference for organic phases (e.g., cell membranes) over aqueous environments, a critical parameter when optimizing passive diffusion across biological barriers [2].

Lipophilicity ADME Medicinal Chemistry

Synthetic Versatility: Dual Reactive Handles Enable Late-Stage Diversification via Ni-Catalyzed Cross-Coupling

6-Bromoisoquinolin-4-ol serves as a privileged scaffold for late-stage functionalization due to its 6-bromo group, which undergoes Ni-catalyzed reductive cross-coupling with alkyl tosylates and carboxylic acids to install diverse C-6 substituents [1]. In contrast, non-brominated isoquinolin-4-ols (e.g., isoquinolin-4-ol, CAS 3336-49-0) lack this reactivity handle and cannot be directly diversified at the 6-position without additional halogenation steps . This methodology provides direct access to 6-alkyl, 6-cycloalkyl, and 6-heterocyclic derivatives with potential anticancer activity, making the brominated intermediate uniquely valuable for SAR exploration [2].

Synthetic Methodology Cross-Coupling Late-Stage Functionalization

Purity Specification and QC Traceability: 95-97% Assay with Analytical Certification

6-Bromoisoquinolin-4-ol is commercially available from multiple vendors with minimum purity specifications of 95% (AKSci) to 97% (Aladdin), accompanied by batch-specific certificates of analysis (CoA) including HPLC, NMR, and GC data . In contrast, the closely related analog 6-chloroisoquinolin-4-ol is less widely available and often lacks comprehensive QC documentation, potentially introducing variability in reaction outcomes and biological assay reproducibility . For critical applications in drug discovery, the assured high purity and traceability of the bromo derivative reduces the risk of impurity-derived artifacts.

Quality Control Reproducibility Analytical Chemistry

Hydrogen Bonding Capacity: 4-OH Group as a Critical Pharmacophore Element

The 4-hydroxyl group on the isoquinoline ring is a key structural feature for binding to kinase hinge regions and bromodomain acetyl-lysine pockets, acting as both a hydrogen bond donor and acceptor [1]. Isoquinoline-based kinase inhibitors (e.g., HPK1 inhibitors) often require this precise H-bonding motif for potency; the 6-bromo substituent further fine-tunes electronic and steric properties to achieve optimal inhibition [2]. Analogs lacking the 4-OH group (e.g., 6-bromoisoquinoline, CAS 34784-05-9) or with the OH at a different position (e.g., 6-bromoisoquinolin-1-ol) fail to establish the same key interactions, resulting in significant loss of target engagement [3].

Kinase Inhibition Bromodomain Structure-Based Design

6-Bromoisoquinolin-4-ol: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Lead Optimization in Oncology: Fine-Tuning Lipophilicity for Improved Cellular Permeability

Medicinal chemists developing isoquinoline-based kinase inhibitors can utilize 6-Bromoisoquinolin-4-ol to explore the impact of lipophilicity on cellular activity. The compound's XLogP3 of 2.4 provides a baseline for modulating passive diffusion, offering a distinct advantage over the less lipophilic 6-chloro analog (XLogP3 ~1.9) [1]. This enables systematic SAR studies without extensive synthetic modifications, accelerating the identification of leads with favorable ADME profiles.

Late-Stage Diversification of Isoquinolone Libraries for Anticancer Drug Discovery

Researchers can employ 6-Bromoisoquinolin-4-ol as a universal coupling partner in Ni-catalyzed cross-coupling reactions to rapidly install diverse C-6 substituents, a strategy not possible with non-halogenated isoquinolin-4-ols [2]. This approach is particularly valuable for generating focused libraries targeting underexplored 6-substituted isoquinolones with potential anticancer activity, leveraging the compound's dual reactivity to maximize chemical space exploration [3].

Reproducible GLP/GMP-Like Research: Ensuring Data Integrity with High-Purity Starting Material

In academic core facilities and industrial hit-to-lead programs where reproducibility is paramount, the procurement of 6-Bromoisoquinolin-4-ol with documented purity (95-97%) and comprehensive analytical data (HPLC/NMR) minimizes variability due to impurities . This is a critical differentiator from less characterized halogenated isoquinoline analogs, supporting robust SAR and scalable synthetic routes .

Structure-Based Design of Bromodomain and Kinase Inhibitors

Computational and structural biologists can integrate 6-Bromoisoquinolin-4-ol into virtual screening workflows or crystallographic studies to exploit the 4-OH group's hydrogen-bonding capacity, a key pharmacophoric feature for targeting ATP-binding sites and acetyl-lysine recognition pockets [4]. The compound's defined stereoelectronic properties make it a reliable anchor for fragment-based drug discovery and scaffold hopping exercises [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoisoquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.